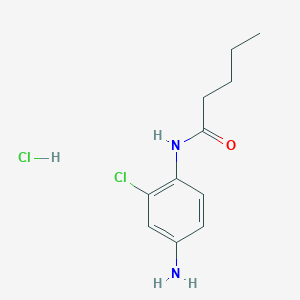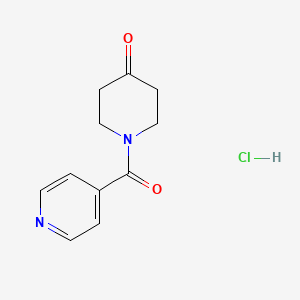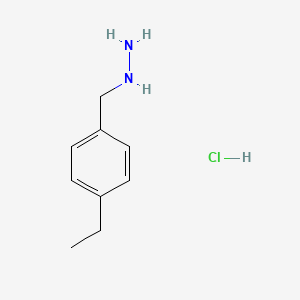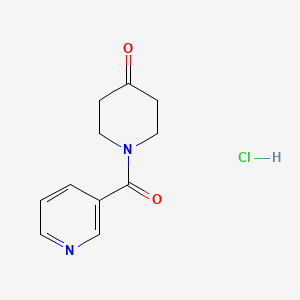
N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride
Descripción general
Descripción
N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O . It is commonly used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H15ClN2O.ClH/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12;/h5-7H,2-4,13H2,1H3,(H,14,15);1H . The molecular weight of the compound is 263.17 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 263.17 .Aplicaciones Científicas De Investigación
Pesticide Chemistry
R. Bartha's research demonstrated that when herbicides N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were combined, they transformed in soil to form an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene. Each herbicide contributed half of the asymmetric azobenzene molecule, indicating potential applications in pesticide chemistry (Bartha, 1969).
Anticonvulsant Activity
Research by S. Meza-Toledo et al. explored the anticonvulsant activity of a series of p-chlorophenyl alcohol amides, including compounds related to N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride. These compounds showed significant activity in seizures induced by pentylenetetrazol, with chlorine in the para position of the phenyl ring increasing both their potency and duration of anticonvulsant activity (Meza-Toledo et al., 1998).
Spectroscopic Characterization in Forensic Toxicology
P. Kuś et al. conducted comprehensive chemical characterization of cathinone derivatives related to this compound for forensic purposes. This involved using spectroscopic methods like nuclear magnetic resonance (NMR) and X-ray crystallography, highlighting its relevance in forensic toxicology (Kuś et al., 2016).
CB1 Receptor Antagonism
A. Fulp et al. reported on the development of compound 9, including N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide, a peripherally selective antagonist of the CB1 receptor. This compound, relevant to this compound, could be useful in treating disorders involving the CB1 receptor without central nervous system-related side effects (Fulp et al., 2013).
Propiedades
IUPAC Name |
N-(4-amino-2-chlorophenyl)pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12;/h5-7H,2-4,13H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIHWRNRNXFQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/structure/B3095918.png)



![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)




![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)


![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)
